2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at position 2, a furan ring at position 6, and a carboxylic acid group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with furfural in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, followed by purification steps like recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and related reduced compounds.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Scientific Research Applications
2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
2-Aminopyrimidine: Lacks the furan and carboxylic acid groups, making it less versatile in certain reactions.
6-Furylpyrimidine: Lacks the amino and carboxylic acid groups, limiting its biological activity.
Pyrimidine-4-carboxylic acid: Lacks the amino and furan groups, reducing its potential for diverse chemical modifications.
Uniqueness: The presence of the amino, furan, and carboxylic acid groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H7N3O3 |
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Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3/c10-9-11-5(7-2-1-3-15-7)4-6(12-9)8(13)14/h1-4H,(H,13,14)(H2,10,11,12) |
InChI Key |
BUOMMJJFXPUVGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC(=N2)N)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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